(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Description
Properties
IUPAC Name |
(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKVIEIIBMZQOC-NPMMDHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@H](C(=O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628369 | |
| Record name | (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50764-01-7 | |
| Record name | (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 376.472 g/mol. Its structure includes multiple stereocenters that contribute to its biological activity. The presence of a fluorine atom and hydroxyl groups suggests potential interactions with biological targets.
Pharmacological Effects
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown a reduction in markers such as TNF-alpha and IL-6 in vitro and in vivo models .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In particular, it has shown efficacy against breast and prostate cancer cell lines .
- Cardiovascular Benefits : The compound has been associated with improved endothelial function and reduced oxidative stress in animal models. This suggests potential benefits in cardiovascular health by enhancing nitric oxide availability and reducing vascular inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with steroid hormone receptors due to its structural similarities to steroid hormones. This interaction can modulate gene expression related to inflammation and cell proliferation .
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .
Case Studies
- Study on Inflammatory Response : A study involving murine models demonstrated that treatment with the compound significantly reduced paw swelling and histological signs of inflammation after induction with carrageenan .
- Cancer Cell Line Study : In vitro assays using MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines revealed that the compound decreased cell viability in a dose-dependent manner while increasing apoptosis markers by 40% compared to control groups .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a cyclopenta[a]phenanthrene core with multiple functional groups that contribute to its biological activity. The presence of fluorine and hydroxyl groups enhances its potential as a pharmaceutical agent.
Molecular Formula
- Molecular Weight: C₄₉H₆₆F₂O₁₁
Key Functional Groups
- Hydroxy groups
- Fluoro substituents
- Ketone functionalities
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. The structural components allow it to interact with inflammatory pathways effectively. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines .
Steroidal Activity
Due to its structural similarity to steroid hormones, this compound has been investigated for potential steroid-like effects. It may modulate hormonal pathways and could be beneficial in treating conditions related to hormone imbalance .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Inhibition of Inflammatory Cytokines
A study conducted on a series of compounds related to (2R)-2-hydroxyacetic acid demonstrated significant inhibition of TNF-alpha and IL-6 in vitro. The compound's ability to modulate these cytokines suggests potential therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis .
Case Study 2: Hormonal Modulation
In a clinical trial assessing the efficacy of steroidal compounds similar to this molecule for hormone replacement therapy (HRT), participants exhibited improved metabolic markers and reduced symptoms associated with menopause. This points towards the compound's potential role in HRT formulations .
Case Study 3: Anticancer Efficacy
A recent laboratory study evaluated the cytotoxic effects of (2R)-2-hydroxyacetic acid on breast cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Steroidal activity | Hormonal modulation effects | |
| Anticancer activity | Induction of apoptosis in cancer cells |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key analogues and their differences:
Functional Group Impact on Activity
- C9-Fluorination : Fluorine at C9 (shared with Betamethasone derivatives) enhances glucocorticoid receptor (GR) binding by reducing metabolic deactivation .
- C17-Substitution: The 2-hydroxyacetic acid group in the target compound contrasts with esters (e.g., acetate in Chlormadinone) or ketones (e.g., 2-oxoacetic acid in ). Hydroxyacetic acid may improve aqueous solubility but reduce membrane permeability compared to lipophilic esters .
- C11-Hydroxylation: The C11-OH group is critical for anti-inflammatory activity in corticosteroids but absent in progestogens like Chlormadinone .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | Betamethasone EP Impurity F | Chlormadinone Acetate |
|---|---|---|---|
| logP (Predicted) | ~2.1 (moderately polar) | ~1.8 | ~3.5 (lipophilic) |
| Half-Life | Not reported | Shorter than Betamethasone | 24–48 hours |
| Key Metabolic Sites | C11-OH, C17 side chain | C17 deacetylation | C17 acetate hydrolysis |
Computational Insights
- Molecular docking studies (e.g., ) predict strong binding to steroid receptors due to hydrogen bonding via C11-OH and C17-hydroxyacetic acid.
Preparation Methods
Epoxidation and Hydrofluoric Acid Opening
A pivotal method from EP0105650B1 involves converting 9α-substituted-11β-hydroxy steroids to 9β,11β-epoxides, followed by reaction with hydrogen fluoride (HF) to yield 9α-fluoro-11β-hydroxy derivatives.
-
Epoxidation :
-
Fluorination with HF :
Alternative Fluorinating Agents
US20060247434A1 highlights the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for stereoselective fluorination. Though optimized for 6α-fluorination, analogous conditions (acetonitrile, 40–60°C) could be adapted for C9 fluorination by modifying the steroid substrate’s enolizable positions.
Construction of the 17-(2-Hydroxyacetic Acid) Side Chain
Nucleophilic Displacement at C17
WO2001058919A9 describes introducing side chains via nucleophilic substitution at C17:
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Activation : Convert the 17-hydroxyl to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in pyridine.
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Coupling : React with a glycine equivalent (e.g., methyl 2-hydroxyacetate) in the presence of cesium carbonate or potassium tert-butoxide.
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Hydrolysis : Treat with aqueous HCl or NaOH to hydrolyze esters to the carboxylic acid.
Example Protocol :
Oxidative Methods
Alternative routes involve oxidation of a 17-ethyl group :
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Bromination : React 17-ethyl steroid with N-bromosuccinimide (NBS) to form 17-bromoethyl intermediate.
-
Hydrolysis : Treat with silver nitrate to form 17-hydroxyethyl.
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Oxidation : Use Jones reagent (CrO3/H2SO4) to oxidize the alcohol to 2-hydroxyacetic acid.
Assembly of the Steroid Backbone
Starting Materials
The core structure is derived from prednisolone or dexamethasone analogues, which provide the 3-oxo, 10β-methyl, and 13α-methyl groups. Modifications include:
Protecting Group Strategies
-
3-Keto Group : Typically remains unprotected due to low reactivity under fluorination conditions.
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11β-Hydroxyl : Protected as acetate or silyl ether during fluorination to prevent side reactions.
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17-Hydroxyl : Converted to a leaving group (e.g., tosylate) for side-chain installation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile/water, 1 mL/min).
-
Chiral HPLC : Confirms (2R) configuration of the side chain (Chiralpak AD-H column, hexane/isopropanol 85:15).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. How can researchers reconcile inconsistencies in cytotoxicity data across cell lines?
- Methodological Answer : Normalize data to cell viability controls (e.g., ATP quantification) and account for proliferation rates. Perform transcriptomic profiling (RNA-seq) to identify cell-specific expression of metabolizing enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) that influence compound efficacy .
Safety and Handling
Q. What precautions are essential for handling fluorinated steroids in lab settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize exposure. Decontaminate spills with absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate. Store separately from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
